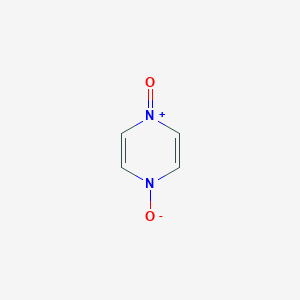

Pyrazine, 1,4-dioxide

Overview

Description

Pyrazine, 1,4-dioxide, also known as Pyrazine di-N-oxide, Pyrazine dioxide, or Pyrazine N,N’-dioxide, is a biochemical used for proteomics research . It has the molecular formula C4H4N2O2 and a molecular weight of 112.0868 . It is a symmetrical molecule .

Synthesis Analysis

Pyrazine and its derivatives can be synthesized chemically or biologically . There are numerous pyrazine and phenazine compounds that demonstrate biological activities relevant to the treatment of disease . In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution have been reviewed .Molecular Structure Analysis

The structure of Pyrazine, 1,4-dioxide is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Pyrazine, 1,4-dioxide has a molecular weight of 112.0868 . More physical and chemical property data is available from the Thermodynamics Research Center (TRC) products .Scientific Research Applications

Chemical Properties and Structure

Pyrazine, 1,4-dioxide has the molecular formula C4H4N2O2 . It is characterized by a low-lying unoccupied π-molecular orbital, and a unique bifunctionality, which enables it to form coordination bonds while acting as a bridging ligand .

Corrosion Inhibition

Pyrazine and its derivatives have been reported as effective corrosion inhibitors for metallic materials in aqueous solutions . They function as mixed-type inhibitors for steel and Al and Mg alloys . The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .

Energetic Material

Pyrazine 1,4-Dioxide itself is a prolific cocrystal former and energetic material . It has two nitrogen oxide fragments, indicating potential hazards .

Medical and Agricultural Applications

The development of pyrrolopyrazine derivatives is a good topic of research because these chemicals are now generally known as key N-heterocycles with potential use in medicine and agriculture .

Molecular Recognition

Calix pyrrole (C4P)-based systems have been extensively explored as binding agents for anions and ion pairs. However, their capacity to act as molecular containers for neutral species remains underexplored . Pyrazine N,N′-dioxide (PZDO) has been studied for its molecular recognition using a series of aryl extended calix pyrrole systems .

Thermochemistry

Pyrazine, 1,4-dioxide has been studied for its thermal behavior, thermochemical properties, and mechanical sensitivity . The Thermodynamics Research Center (TRC) provides data on its phase change data, gas phase thermochemistry data, condensed phase thermochemistry data, and gas phase ion energetics data .

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that pyrazine derivatives have been associated with a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory

Mode of Action

Some studies suggest that pyrazine-containing therapeutic agents can reversibly inhibit the 26s proteasome through the action of its boronic acid moiety, leading to the dysregulation of proteins critical to multiple myeloma cell growth and survival

Biochemical Pathways

For example, Tetramethylpyrazine (a pyrazine derivative) is reported to scavenge superoxide anions and decrease nitric oxide production in human Granulocytes

Pharmacokinetics

It’s known that in humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation

Result of Action

It’s known that pyrazine derivatives can have a wide range of biological effects, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities

Action Environment

It’s known that the formation of pyrazines can be influenced by various factors during food processing

properties

IUPAC Name |

4-oxidopyrazin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTKIFFXFIDYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=O)C=CN1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178926 | |

| Record name | Pyrazine, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2423-84-9 | |

| Record name | Pyrazine, 1,4-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

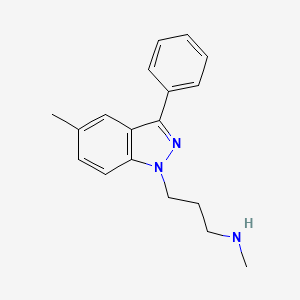

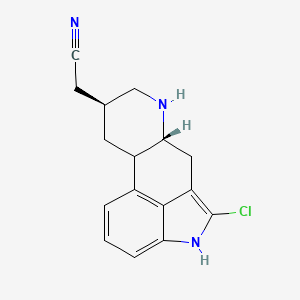

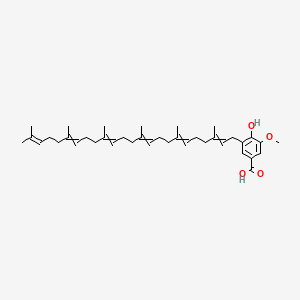

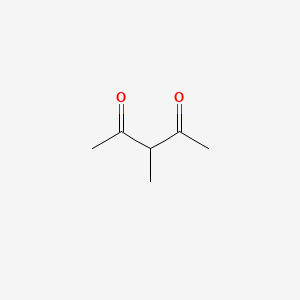

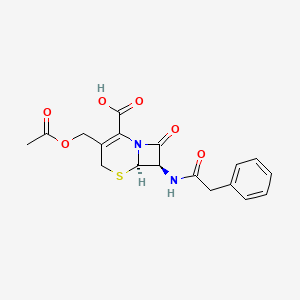

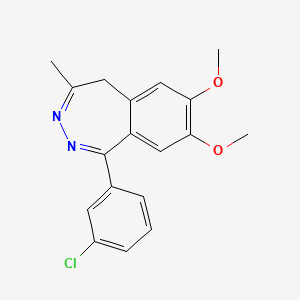

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)

![N'-[3-(dimethylamino)propyl]-2-[5-[4-[N'-[3-(dimethylamino)propyl]carbamimidoyl]phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide](/img/structure/B1204024.png)

![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1204029.png)

![(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1204036.png)